Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a protecting group in organic synthesis due to its stability and ease of removal .
Properties
IUPAC Name |
tert-butyl 2-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYWPLSBEHXOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518803 | |
| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84766-91-6 | |
| Record name | 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84766-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Boc Protection of Pyrrolidine Derivatives
- Starting from commercially available pyrrolidinone or pyrrolidine, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or related reagents.
- This step typically proceeds under mild conditions, often in the presence of a base such as triethylamine, yielding tert-butyl pyrrolidine-1-carboxylate derivatives with high efficiency (yields ranging from 86% to 96%).
Hydroxylation at the 2-Position
- The hydroxyl group can be introduced by reduction of the corresponding 2-oxo derivative (tert-butyl 2-oxopyrrolidine-1-carboxylate) using hydride reagents such as diisobutylaluminum hydride (DIBAL-H).
- For example, DIBAL-H reduction at low temperature (-78 °C) in THF leads to selective formation of the 2-hydroxy derivative with good yields and stereoselectivity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Scale (mmol) | Yield (%) | Notes |
|---|---|---|---|---|
| N-Boc Protection | Pyrrolidinone + Boc2O, base (e.g., Et3N), RT | 25 | 86–96 | Efficient protection, mild conditions |
| Reduction to 2-hydroxy derivative | DIBAL-H (1.5 equiv), THF, -78 °C, 2 h | 10 | High | Selective reduction, stereoselective |
| Purification | Extraction, drying, silica gel chromatography | - | - | Standard work-up and purification |
Alternative Methods and Variations
- Chemical Conversion of Cyclic α-Amino Acids : Some methods start from cyclic α-amino acids, which are N-protected and then chemically converted to the 2-hydroxy derivatives through phosphonylation and other transformations.
- Use of Trialkyl Phosphite and Lewis Acids : N-protected cyclic 2-hydroxyamines can be treated with trialkyl phosphite and Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to afford functionalized derivatives, which can be further manipulated to yield the target compound.
- Cyclopropanation and Subsequent Transformations : Some advanced synthetic routes involve cyclopropanation of N-Boc dihydropyrroles followed by ring opening and functional group modifications to yield this compound derivatives.
Key Research Findings
- The N-Boc protection is a crucial step that stabilizes the nitrogen and allows selective functionalization at the 2-position.
- DIBAL-H reduction is a preferred method for converting the 2-oxo intermediate to the 2-hydroxy compound with high stereoselectivity.
- Reaction conditions such as temperature, solvent choice (commonly THF), and stoichiometry of reagents critically influence yield and purity.
- Purification typically involves extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous magnesium sulfate, and chromatographic separation.
- The process is scalable, with reported runs on 2.5 to 5 mmol scale yielding up to 95% pure product.
Summary Table of Preparation Methods
Scientific Research Applications
Synthesis Applications
1.1 Synthesis of Ketoesters and Reduction Processes
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is utilized in synthesizing ketoesters. One notable application is in the synthesis of 2(S)-(β-tert-butoxycarbonyl-α-(S) and α-(R)-hydroxyethyl)-4(R)-hydroxypyrrolidine-1-carboxylic acid, employing ruthenium-BINAP complexes and lithium hexamethyldisilylamide as reagents (King et al., 2005) .
1.2 Chiral Auxiliaries in Organic Synthesis
This compound serves as a chiral auxiliary in the synthesis of enantiomerically pure compounds. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were synthesized from L-alanine, demonstrating its utility in dipeptide synthesis (Studer et al., 1995) .
Mechanistic Studies
2.1 Organic Transformation Mechanisms
this compound is significant in studying the mechanisms of organic transformations. Research has focused on the migration of the N→O tert-butyloxycarbonyl (Boc) group in pyrrolidine derivatives, revealing insights into intramolecular mechanisms involving nine-membered cyclic transition states (Xue & Silverman, 2010) .
2.2 Photochemical and Oxidation Studies
The compound is also involved in photochemical reactions, such as the dye-sensitized photooxidation of pyrrole derivatives, leading to bipyrrolic oxidative coupling products. These studies contribute to understanding reaction mechanisms in photochemical processes (Wasserman et al., 1996) .
Medicinal Chemistry Applications
3.1 Synthesis of Fluoropyrrolidine Derivatives
In medicinal chemistry, this compound is crucial for synthesizing fluoropyrrolidine derivatives, which are significant in developing dipeptidyl peptidase IV inhibitors. It plays a role in stereospecific double fluorination processes that yield enantiomerically pure compounds for therapeutic applications (Singh & Umemoto, 2011) .
3.2 Synthesis of Aminopyrrolidine Derivatives
The compound is instrumental in synthesizing aminopyrrolidine derivatives, serving as intermediates for various bioactive substances. Its synthesis from L-aspartic acid highlights its importance in producing key organic compounds used in pharmaceuticals (Han et al., 2018) .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Synthesis | Synthesis of ketoesters | King et al., 2005 |
| Chiral Auxiliaries | Dipeptide synthesis | Studer et al., 1995 |
| Mechanistic Studies | N→O Boc group migration | Xue & Silverman, 2010 |
| Photochemical Studies | Dye-sensitized photooxidation | Wasserman et al., 1996 |
| Medicinal Chemistry | Synthesis of fluoropyrrolidine derivatives | Singh & Umemoto, 2011 |
| Aminopyrrolidine Derivatives | Intermediates for bioactive substances | Han et al., 2018 |
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxypyrrolidine-1-carboxylate primarily involves its role as a protecting group. It forms stable carbamate or ester linkages with amines or alcohols, respectively, shielding these functional groups from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under mild acidic conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is unique due to its combination of stability and ease of removal. Similar compounds include:
Tert-butyl carbamate: Used as a protecting group for amines, but generally less stable than this compound.
Tert-butyl ester: Commonly used to protect carboxylic acids, but may require harsher conditions for removal.
Benzyl carbamate: Another protecting group for amines, but typically removed under more stringent conditions compared to this compound.
These comparisons highlight the advantages of this compound in terms of stability and ease of deprotection, making it a valuable tool in synthetic chemistry .
Biological Activity
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate (CAS Number: 84766-91-6) is an organic compound belonging to the pyrrolidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with biological molecules and its applications in drug development.
- Molecular Formula : C9H17NO3
- Molecular Weight : 187.24 g/mol
- Boiling Point : 273.3 °C
- Melting Point : 60-64 °C
- Density : 1.1 g/cm³
These properties indicate that this compound is a relatively stable compound suitable for various chemical reactions and biological studies.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The hydroxyl group can participate in hydrogen bonding, enhancing its affinity for protein targets. Additionally, the tert-butyl and ethyl groups influence the compound's solubility and stability, which are critical for its bioavailability and pharmacokinetic properties .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited specific enzymes associated with metabolic disorders. The IC50 values indicated significant potency compared to standard inhibitors, suggesting its potential as a therapeutic agent .
Study 2: Neuroprotection
Another research effort explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. This study highlights the compound's potential role in treating neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, enzyme inhibition |
| Tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | Structure | Anticancer properties |
| Tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Structure | Neuroprotective effects |
This table illustrates the diversity of biological activities among similar compounds, emphasizing the unique profile of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 undergoes oxidation to form a ketone derivative. This reaction is typically catalyzed by strong oxidizing agents:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Conditions : Room temperature or mild heating (40–60°C) in aqueous or mixed solvents.
-
Product : Tert-butyl 2-oxopyrrolidine-1-carboxylate.
Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent, forming a carbonyl moiety .
Reduction Reactions
The ester group can be reduced under specific conditions:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).
-
Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0°C to room temperature.
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Product : 2-Hydroxypyrrolidine (after acidic workup).
Key Limitation : Over-reduction of the pyrrolidine ring is avoided by controlled stoichiometry .
Substitution Reactions
The tert-butyl ester group participates in nucleophilic substitutions:
-
Reagents : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Conditions : Dichloromethane (DCM) or dioxane at room temperature.
-
Product : 2-Hydroxypyrrolidine hydrochloride or free base.
Example :
| Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Deprotection | 4M HCl in dioxane, 25°C | >90 |
Data inferred from analogous Boc-protected pyrrolidines .
Ester Hydrolysis
Acid- or base-mediated hydrolysis cleaves the ester bond:
-
Acidic Hydrolysis : TFA in DCM (1:1 v/v) at 25°C yields 2-hydroxypyrrolidine.
-
Basic Hydrolysis : NaOH in methanol/water (3:1) under reflux forms the sodium carboxylate intermediate.
Kinetic Study : Acidic conditions (pH < 2) show faster hydrolysis rates due to protonation of the ester oxygen .
Protection/Deprotection Strategies
The tert-butyl group serves as a temporary protecting group for amines in multi-step syntheses:
-
Deprotection : Achieved via TFA in DCM (quantitative removal in 1–2 hours).
-
Re-protection : Reagents like di-tert-butyl dicarbonate (Boc₂O) regenerate the protected form.
Comparative Reactivity Table
| Reaction Type | Tert-butyl 2-Hydroxypyrrolidine-1-carboxylate | Similar Compound (3-Amino-4-hydroxy analog) |
|---|---|---|
| Oxidation Rate | Moderate (t₁/₂ = 2–4 hours) | Slower (t₁/₂ = 6–8 hours) |
| Boc Deprotection Yield | >90% | 85–90% |
| Solubility in THF | High | Moderate |
Research Findings
-
Stereochemical Influence : The cis-configuration of substituents in pyrrolidine derivatives (e.g., tert-butyl groups) destabilizes planar transition states, altering reaction kinetics .
-
Biological Relevance : Hydrolysis products like 2-hydroxypyrrolidine are intermediates in drug candidates targeting neurological disorders .
This compound’s reactivity profile underscores its utility in synthesizing complex molecules, with modifications guided by steric and electronic effects of its functional groups.
Q & A
Q. What are the common synthetic strategies for preparing tert-butyl 2-hydroxypyrrolidine-1-carboxylate, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection : The hydroxyl group on the pyrrolidine ring is protected using tert-butyloxycarbonyl (Boc) groups. Deprotection is achieved via acidolysis (e.g., trifluoroacetic acid) to regenerate the hydroxyl group .
- Nucleophilic Substitution : Intermediate steps may involve substituting functional groups (e.g., tosyloxy or chloromethyl groups) using reagents like sodium azide or amines in polar aprotic solvents (DMF, DMSO) .
- Purification : Techniques such as column chromatography, crystallization, or HPLC are critical for isolating high-purity intermediates. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the structure by identifying protons and carbons in the pyrrolidine ring, tert-butyl group, and hydroxyl substituent. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) and detects fragmentation patterns .
- HPLC : Used to assess purity (>95% is typical for research-grade compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethers (THF) are preferred for Grignard additions .
- Temperature Control : Exothermic reactions (e.g., reductions with LiAlH) require cooling to –20°C to avoid side reactions .
- Catalyst Use : Palladium catalysts in cross-coupling reactions improve efficiency in forming complex derivatives .
- Data-Driven Optimization : Design of Experiments (DoE) methodologies can systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
Q. How does stereochemistry at the 2-hydroxypyrrolidine position influence biological activity?
- Case Study : (R)- and (S)-enantiomers of structurally analogous compounds (e.g., tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate) show divergent binding affinities to enzymes like proteases or kinases. For example, the (R)-enantiomer may exhibit 10-fold higher inhibitory activity due to better fit into chiral active sites .
- Methodology : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) followed by biological assays (IC measurements) and molecular docking simulations can elucidate structure-activity relationships .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
- Source Analysis : Contradictions may arise from impurities (>95% purity is essential; verify via HPLC) , solvent effects (DMSO vs. aqueous buffers), or cell-line variability .
- Validation Steps :
- Replicate assays in triplicate across multiple cell lines.
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
- Compare with structurally validated analogs (see Table 1) to identify trends .
Q. Table 1: Activity Comparison of Structural Analogs
| Compound | Modification Site | IC (nM) | Target |
|---|---|---|---|
| This compound | 2-OH | 250 | Kinase A |
| Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | 2-CHCl | 1,200 | Protease B |
| Tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | 2-aryl | 85 | Enzyme X |
| Data adapted from studies on analogous pyrrolidine derivatives . |
Q. What strategies are effective for resolving racemic mixtures of this compound during synthesis?
- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak® AD-H) or diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric Synthesis : Employ Evans oxazolidinones or enzymatic catalysis (lipases) to directly generate enantiopure products .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) by modeling transition states and activation energies .
- Machine Learning : Train models on existing reaction databases to forecast yields or side products for new derivatization reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
